[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate is a complex organic compound with a unique structure that includes multiple acetoxy groups and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The precursor, often a sugar derivative, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The fluorine atom is introduced through a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation and fluorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetoxy groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetoxytetrahydropyran-2-yl]methyl acetate
- [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate
Uniqueness
[(2R,3R,4S,5S)-3,5,6-tris(acetyloxy)-4-fluorooxan-2-yl]methyl acetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-fluorooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPVVBXVHVLOLU-DYPLGBCKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)F)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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